1,3-Dimethylbutylamine

Description

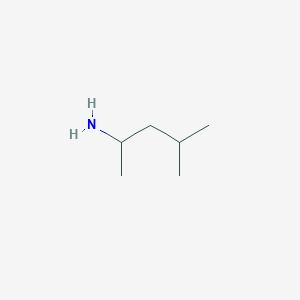

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methylpentan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N/c1-5(2)4-6(3)7/h5-6H,4,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNBMPKNTYKDYCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N | |

| Record name | 1,3-DIMETHYLBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4025113 | |

| Record name | 1,3-Dimethylbutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,3-dimethylbutylamine appears as a liquid with a fishlike odor. Less dense than water. Flash point 39 - 55 °F. Vapors heavier than air. May be toxic by ingestion, inhalation and skin absorption. | |

| Record name | 1,3-DIMETHYLBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

223 to 228 °F at 760 mmHg (NTP, 1992) | |

| Record name | 1,3-DIMETHYLBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

55 °F (NTP, 1992) | |

| Record name | 1,3-DIMETHYLBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.75 at 68 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | 1,3-DIMETHYLBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

108-09-8 | |

| Record name | 1,3-DIMETHYLBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Dimethylbutylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimethylbutylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-DIMETHYLBUTYLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pentanamine, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dimethylbutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethylbutylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.227 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIMETHYLBUTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXP599H5R6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dimethylbutylamine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethylbutylamine (DMBA), also known by its IUPAC name 4-methylpentan-2-amine, is a synthetic aliphatic amine.[1][2] Structurally analogous to the stimulant 1,3-dimethylamylamine (DMAA), DMBA has been identified as an unapproved ingredient in some dietary supplements marketed for athletic performance enhancement and weight loss.[3][4] This guide provides a comprehensive overview of its chemical properties, structure, and available technical information relevant to research and drug development.

Chemical Properties

This compound is a colorless to light yellow liquid with a characteristic fish-like odor.[2][5] It is a flammable substance and should be handled with appropriate safety precautions.[3][6]

| Property | Value | Reference(s) |

| IUPAC Name | 4-methylpentan-2-amine | [1][2] |

| Synonyms | DMBA, 4-amino-2-methylpentane, AMP | [1][3] |

| CAS Number | 108-09-8 | [1] |

| Molecular Formula | C₆H₁₅N | [1][6] |

| Molar Mass | 101.193 g/mol | [1][6] |

| Density | 0.717 g/mL at 25 °C | [1][3] |

| Boiling Point | 108–110 °C | [1][6] |

| Melting Point | -63 °C (estimate) | [7] |

| Flash Point | 13 °C (55.4 °F) - closed cup | [3] |

| Solubility | Soluble in organic solvents such as chloroform and methanol (slightly). Limited solubility in water. | [4][8][9] |

| Refractive Index | n20/D 1.4085 | [3][10] |

Chemical Structure

This compound possesses a chiral center at the carbon atom bonded to the amine group, and therefore exists as a pair of stereoisomers, (R)- and (S)-4-methylpentan-2-amine. The presence of DMBA in dietary supplements has been identified to be in a racemic form, suggesting a synthetic origin.

Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound Hydrochloride

A patented method describes the synthesis of this compound hydrochloride through a multi-step process.[11] The key steps involve the reaction of methyl isobutyl ketone with formamide and ammonium formate, followed by hydrolysis and salification with hydrochloric acid.

References

- 1. This compound (DMBA) [benchchem.com]

- 2. The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 8. Identification and quantification of this compound (DMBA) from Camellia sinensis tea leaves and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1,3-DMBA: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 10. cipac.org [cipac.org]

- 11. CN104788320A - Preparation method of this compound hydrochloride - Google Patents [patents.google.com]

1,3-Dimethylbutylamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dimethylbutylamine (DMBA), a synthetic aliphatic amine, has garnered significant attention within the scientific and regulatory communities. Initially investigated for its potential as a nasal decongestant, it has more recently been identified as an unapproved ingredient in dietary supplements, marketed for its purported stimulant effects.[1][2][3][4] This technical guide provides an in-depth overview of this compound, consolidating key information on its chemical identity, physical properties, synthesis, analytical methodologies, and purported mechanism of action. The content herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and forensic analysis.

Chemical Identity and Synonyms

This compound is a primary aliphatic amine structurally related to the banned stimulant 1,3-dimethylamylamine (DMAA).[1][5] Its unambiguous identification is crucial for regulatory and research purposes.

Synonyms: A variety of synonyms for this compound have been used in scientific literature and on product labels. This list, while extensive, may not be exhaustive.

| Synonym |

| 2-Amino-4-methylpentane |

| 4-Methyl-2-pentanamine |

| 4-Methylpentan-2-amine |

| AMP Citrate |

| 4-amino-2-methylpentane citrate |

| 1,3-Dimethylbutanamine |

| Dimethylbutylamine |

| 4-AMP |

| Amperall |

| Methylpentane |

| Pentergy |

| Source:[5][6][8] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, analysis, and formulation.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₅N | [1][6][7] |

| Molecular Weight | 101.19 g/mol | [6][7][9] |

| Appearance | Colorless to light yellow liquid | [1][7] |

| Odor | Fishlike | [1][10] |

| Boiling Point | 106-109 °C (223 to 228 °F) at 760 mmHg | [9][10] |

| Density | ~0.717 g/mL | [9] |

| Flash Point | 39 - 55 °F | [10] |

| Purity (typical) | >98.0% (GC) | [7] |

| Linear Formula | (CH₃)₂CHCH₂CH(CH₃)NH₂ | |

| InChI Key | UNBMPKNTYKDYCG-UHFFFAOYSA-N | [2][9] |

| Source:[1][6][7][9][10] |

Synthesis and Manufacturing

The presence of this compound in dietary supplements is attributed to chemical synthesis rather than natural extraction.[3][9] While various synthetic routes may exist, the Leuckart reaction is a commonly cited method for its preparation.

Leuckart Reaction: A General Overview

The Leuckart reaction is a method for the reductive amination of ketones or aldehydes. In the context of this compound synthesis, 4-methyl-2-pentanone (also known as methyl isobutyl ketone) serves as the starting material. The reaction typically involves heating the ketone with a nitrogen source, such as formamide or ammonium formate, which also acts as the reducing agent.[9][11]

A patent for the preparation of this compound hydrochloride outlines a process that involves mixing methyl isobutyl ketone, formamide, and ammonium formate and reacting them at a high temperature.[11] The resulting intermediate is then subjected to hydrolysis with concentrated hydrochloric acid to yield the final product.[11]

Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound hydrochloride based on the principles of the Leuckart reaction and information from patent literature.

Caption: Synthesis workflow for this compound Hydrochloride.

Analytical Methodologies

The detection and quantification of this compound in various matrices, particularly in dietary supplements, require robust and validated analytical methods. Several techniques have been developed for this purpose.

Chromatographic Techniques

Chromatography is a cornerstone for the separation, identification, and quantification of this compound.[9]

-

High-Performance Thin-Layer Chromatography (HPTLC): This method is suitable for rapid screening and chemical fingerprint analysis of samples suspected to contain this compound.[3][12][13]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound. Chiral GC-MS, in particular, can be used to determine the enantiomeric ratio of the compound, which can provide insights into its origin (synthetic vs. natural).[3][9][12][13] Studies have shown that this compound found in dietary supplements is in a racemic form, indicating a synthetic origin.[9]

-

Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QToF-MS): This highly sensitive and specific method is well-suited for the accurate quantification of this compound in complex matrices like dietary supplements.[3][12][13]

Sample Preparation for Analysis

A general experimental protocol for the extraction of this compound from a powdered supplement sample for UHPLC-MS analysis can be summarized as follows:

-

Extraction: A known weight of the homogenized sample (e.g., half a serving size) is extracted with a suitable solvent, such as methanol.

-

Sonication and Centrifugation: The mixture is typically agitated through shaking and sonication to ensure efficient extraction. Centrifugation is then used to separate the solid and liquid phases.

-

Dilution and Filtration: The resulting supernatant is diluted with a mixture of the mobile phase components and filtered through a microfilter (e.g., 0.2 µm) before injection into the UHPLC system.

Source:[14]

Mechanism of Action and Biological Effects

The pharmacological effects of this compound have not been extensively studied in controlled human trials.[1] However, its structural similarity to other stimulants like DMAA provides a basis for its purported mechanism of action.

Purported Stimulant Effects

This compound is marketed for its stimulant effects, including increased energy and focus.[1] It is believed to act as a central nervous system (CNS) stimulant.[3][12][13]

Interaction with Neurotransmitter Systems

While detailed studies are lacking, it is hypothesized that this compound's stimulant effects are mediated through its interaction with monoaminergic systems. It is suggested to possess vasoconstrictive properties.[8] Anecdotal evidence suggests it may be more dopaminergic than DMAA.[8] The structural similarities to DMAA, which has been shown to inhibit the dopamine transporter, suggest that this compound may also interact with this transporter.[15] However, one study found that this compound is not an agonist of the trace amine-associated receptor 1 (TAAR1).[2]

The following diagram illustrates the logical relationship of the purported mechanism of action of this compound.

Caption: Purported Mechanism of Action of this compound.

Regulatory Status and Safety Profile

The U.S. Food and Drug Administration (FDA) has stated that this compound is not approved for use in dietary supplements and considers any supplement containing it to be adulterated.[1][2][5] There is a lack of systematic safety and efficacy testing in humans, and its health effects are largely unknown.[1][2] Due to its stimulant properties, there are concerns about potential cardiovascular side effects.[1] this compound is also on the World Anti-Doping Agency's (WADA) prohibited substances list.[4][9]

Conclusion

This compound is a synthetic stimulant with a well-defined chemical identity but a poorly characterized safety profile in humans. The information presented in this guide, including its CAS number, synonyms, physicochemical properties, synthesis, and analytical methods, provides a solid foundation for researchers and professionals working with this compound. The lack of comprehensive pharmacological and toxicological data underscores the need for further scientific investigation, particularly given its presence in commercially available products. The methodologies and data compiled herein are intended to support ongoing research, regulatory enforcement, and drug development efforts related to this compound.

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Identification and quantification of this compound (DMBA) from Camellia sinensis tea leaves and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,3-DMBA: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 5. DMBA: Another prohibited stimulant [opss.org]

- 6. scbt.com [scbt.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. reddit.com [reddit.com]

- 9. This compound (DMBA) [benchchem.com]

- 10. This compound | C6H15N | CID 7908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CN104788320A - Preparation method of this compound hydrochloride - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. cannonbol.com [cannonbol.com]

- 15. The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 1,3-Dimethylbutylamine (DMBA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dimethylbutylamine (DMBA), a synthetic aliphatic amine structurally related to 1,3-dimethylamylamine (DMAA), is a central nervous system stimulant.[1] This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of DMBA, focusing on its interactions with key molecular targets. The primary mechanism of DMBA's sympathomimetic effects is attributed to its activity as a norepinephrine transporter (NET) inhibitor, leading to increased synaptic concentrations of norepinephrine.[1] Furthermore, DMBA exhibits partial agonist activity at the Trace Amine-Associated Receptor 1 (TAAR1), a receptor involved in the modulation of monoaminergic systems. In contrast, current evidence suggests that DMBA does not directly activate a range of adrenergic receptors at physiologically relevant concentrations. This guide summarizes the available quantitative pharmacological data, details the experimental protocols for assessing the activity of DMBA at its molecular targets, and provides visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Norepinephrine Transporter Inhibition

The principal mechanism underlying the stimulant effects of 1,3-DMBA is its inhibition of the norepinephrine transporter (NET).[1] The NET is a crucial membrane protein responsible for the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron, thereby terminating its signaling. By inhibiting NET, DMBA effectively increases the concentration and prolongs the action of norepinephrine in the synapse. This enhanced noradrenergic activity is responsible for the sympathomimetic effects associated with DMBA, such as vasoconstriction, increased heart rate, and elevated blood pressure.[2]

Signaling Pathway for Norepinephrine Transporter Inhibition

The following diagram illustrates the effect of DMBA on the norepinephrine transporter and the subsequent downstream signaling.

References

An In-depth Technical Guide to the Synthesis of 1,3-Dimethylbutylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 1,3-dimethylbutylamine (DMBA), a synthetic stimulant that has been identified in some dietary supplements. This document outlines the core chemical reactions, precursors, and experimental protocols involved in its synthesis, with a focus on providing actionable data for research and development.

Core Synthesis Pathways

The synthesis of this compound is primarily achieved through two main routes:

-

Direct Reductive Amination via the Leuckart Reaction: A one-pot synthesis involving the reaction of 4-methyl-2-pentanone with an amine source and a reducing agent.

-

Multi-step Synthesis via Acetoacetic Ester Condensation: A more complex pathway that first synthesizes the 4-methyl-2-pentanone precursor, which is then subjected to reductive amination.

Pathway 1: Direct Reductive Amination (Leuckart Reaction)

The most common and direct method for synthesizing this compound is the Leuckart reaction, a type of reductive amination. This reaction utilizes 4-methyl-2-pentanone (also known as methyl isobutyl ketone) as the ketone precursor. The nitrogen source and reducing agent are typically formamide, ammonium formate, or a mixture thereof. The reaction proceeds by forming an intermediate N-formyl compound, which is then hydrolyzed to yield the final amine.

Experimental Protocol: Leuckart Reaction

This protocol is based on a typical Leuckart reaction for the synthesis of aliphatic amines.

Step 1: Amidation

-

In a reaction vessel, combine 4-methyl-2-pentanone, formamide, and ammonium formate.

-

Heat the mixture to a temperature between 120°C and 170°C.

-

Maintain this temperature for a reaction time of 19 to 21 hours.

-

After the reaction is complete, cool the mixture to 35-45°C.

-

Perform a water extraction to remove impurities, and separate the aqueous layer to obtain the intermediate product.

Step 2: Hydrolysis and Salt Formation

-

To the intermediate product from Step 1, add concentrated hydrochloric acid.

-

Heat the mixture to reflux and maintain for 7 to 9 hours.

-

After hydrolysis, the resulting product is this compound hydrochloride.

Step 3: Purification

-

The crude product can be purified by concentrating it to dryness.

-

The resulting solid is dissolved in an aqueous solution and treated with activated carbon at 70-80°C for 30-40 minutes to remove colored impurities.

-

The solution is then filtered, and the filtrate is evaporated to dryness.

-

Recrystallization from a solvent such as ethyl acetate can be performed to obtain the final purified product.

Quantitative Data: Leuckart Reaction

| Parameter | Value |

| Starting Ketone | 4-Methyl-2-pentanone |

| Reagents | Formamide, Ammonium Formate, Concentrated Hydrochloric Acid |

| Reaction Temperature | 120-170°C |

| Reaction Time | 19-21 hours (Amidation), 7-9 hours (Hydrolysis) |

| Purity of Final Product | >99% |

Reaction Pathway Diagram

Pathway 2: Multi-step Synthesis via Acetoacetic Ester Route

This pathway involves the initial synthesis of the key precursor, 4-methyl-2-pentanone, through an acetoacetic ester synthesis, followed by the Leuckart reaction as described in Pathway 1.

Experimental Protocol: Acetoacetic Ester Synthesis of 4-Methyl-2-pentanone

Step 1: Alkylation

-

Prepare a solution of sodium ethoxide in ethanol.

-

At 0°C, add ethyl acetoacetate dropwise to the sodium ethoxide solution.

-

Following the addition of ethyl acetoacetate, add 2-bromobutane to initiate the alkylation reaction.

Step 2: Hydrolysis and Decarboxylation

-

The alkylated ethyl acetoacetate is then subjected to hydrolysis, typically using an aqueous acid or base.

-

After hydrolysis, the resulting β-keto acid is heated to induce decarboxylation, yielding 4-methyl-2-pentanone.

Quantitative Data: Acetoacetic Ester Synthesis

| Parameter | Value |

| Starting Materials | Ethyl acetoacetate, 2-Bromobutane |

| Base for Alkylation | Sodium ethoxide |

| Alkylation Temperature | 0°C |

| Intermediate Product | Alkylated ethyl acetoacetate |

| Final Product of this Stage | 4-Methyl-2-pentanone |

Logical Relationship Diagram

Precursors for this compound Synthesis

The primary precursors for the synthesis of this compound are summarized in the table below.

| Synthesis Pathway | Primary Precursors |

| Direct Reductive Amination | 4-Methyl-2-pentanone (Methyl Isobutyl Ketone) |

| Formamide | |

| Ammonium Formate | |

| Multi-step Synthesis | Ethyl acetoacetate |

| 2-Bromobutane | |

| Sodium ethoxide |

Conclusion

The synthesis of this compound can be accomplished through straightforward and well-established chemical reactions. The direct reductive amination of 4-methyl-2-pentanone via the Leuckart reaction offers a more direct route, while the multi-step synthesis involving an acetoacetic ester condensation provides an alternative pathway for producing the necessary ketone precursor. The choice of pathway may depend on the availability of starting materials and the desired scale of production. The information provided in this guide is intended for research and developmental purposes and should be handled with appropriate safety precautions in a controlled laboratory setting.

In Vitro Physiological Profile of 1,3-Dimethylbutylamine (DMBA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dimethylbutylamine (DMBA), a synthetic stimulant structurally related to methylhexanamine (DMAA), has been identified as an unapproved ingredient in various dietary supplements.[1] Despite its prevalence in consumer products, a comprehensive understanding of its physiological and pharmacological effects, particularly at the cellular level, is limited. This technical guide provides an in-depth overview of the known in vitro physiological effects of DMBA, with a focus on its interactions with key molecular targets in the central nervous system. This document summarizes the available quantitative data, details relevant experimental methodologies, and presents visual representations of its mechanisms of action to support further research and drug development efforts.

Core Pharmacological Activities

Current in vitro research indicates that the primary physiological effects of this compound are centered on its interaction with monoamine transporters and the trace amine-associated receptor 1 (TAAR1).

Monoamine Transporter Inhibition

DMBA has been identified as an inhibitor of the norepinephrine transporter (NET).[2] In a key study, it was shown to block the uptake of norepinephrine in human embryonic kidney 293 (HEK293) cells that express the human NET.[2] The half-maximal inhibitory concentration (IC50) for this interaction was determined to be 1.7 µM.[2]

Conversely, the same research demonstrated that DMBA does not inhibit the dopamine transporter (DAT) or the serotonin transporter (SERT), indicating a degree of selectivity for the noradrenergic system.[2] This selective inhibition of NET leads to an increase in the extracellular concentration of norepinephrine, which is consistent with the stimulant properties of DMBA.

Trace Amine-Associated Receptor 1 (TAAR1) Activation

DMBA has been shown to be a weak agonist of the human trace amine-associated receptor 1 (TAAR1). In an in vitro assay using HEK293T cells stably transfected with the human TAAR1, DMBA elicited a 20% activation response at a concentration of 300 µM, relative to the maximal effect of the endogenous agonist phenethylamine. This suggests that at high concentrations, DMBA may modulate cellular signaling through this receptor, which is known to influence monoaminergic neurotransmission.

Quantitative Data Summary

The following tables provide a structured summary of the available quantitative data on the in vitro physiological effects of this compound.

Table 1: Monoamine Transporter Inhibition Profile of this compound

| Target Transporter | Assay System | Measured Parameter | Value | Reference |

| Norepinephrine Transporter (NET) | HEK293 cells expressing hNET | IC50 | 1.7 µM | [2] |

| Dopamine Transporter (DAT) | HEK293 cells expressing hDAT | Inhibition | No | [2] |

| Serotonin Transporter (SERT) | HEK293 cells expressing hSERT | Inhibition | No | [2] |

Table 2: Trace Amine-Associated Receptor 1 (TAAR1) Activation Profile of this compound

| Target Receptor | Assay System | Measured Parameter | Concentration | Response (% of Phenethylamine Max) | Reference |

| Human TAAR1 | HEK293T cells expressing hTAAR1 | Agonist Activity | 300 µM | 20% |

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that have characterized the in vitro physiological effects of DMBA.

Monoamine Transporter Uptake Inhibition Assay

This protocol is based on the methodology described by Rickli et al. (2019).[2]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the human norepinephrine, dopamine, and serotonin transporters.

Materials:

-

HEK293 cells stably expressing the human norepinephrine transporter (hNET), human dopamine transporter (hDAT), or human serotonin transporter (hSERT).

-

Cell culture medium (e.g., DMEM supplemented with 10% fetal bovine serum, antibiotics).

-

Assay buffer (e.g., Krebs-HEPES buffer).

-

Radiolabeled substrates: [³H]norepinephrine, [³H]dopamine, or [³H]serotonin.

-

This compound test compound.

-

Scintillation fluid.

-

Multi-well plates (e.g., 96-well).

-

Scintillation counter.

Procedure:

-

Cell Culture: HEK293 cells expressing the respective transporters are cultured to confluence in multi-well plates.

-

Pre-incubation: The cell monolayers are washed with assay buffer and then pre-incubated with various concentrations of this compound or vehicle control for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

-

Initiation of Uptake: The uptake reaction is initiated by the addition of the respective radiolabeled substrate at a concentration close to its Michaelis-Menten constant (Km).

-

Incubation: The cells are incubated for a short period (e.g., 5 minutes) to allow for substrate uptake.

-

Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold assay buffer to remove the extracellular radiolabeled substrate.

-

Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

TAAR1 Activation Assay (cAMP Accumulation)

This protocol is a generalized representation of a cAMP accumulation assay used to measure Gs-coupled GPCR activation.

Objective: To determine the agonist activity of this compound at the human trace amine-associated receptor 1 (TAAR1).

Materials:

-

HEK293T cells stably expressing the human TAAR1.

-

Cell culture medium.

-

Assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

This compound test compound.

-

Reference agonist (e.g., phenethylamine).

-

cAMP assay kit (e.g., HTRF, ELISA, or radioligand binding assay).

Procedure:

-

Cell Culture: HEK293T cells expressing hTAAR1 are seeded into multi-well plates and grown to the desired confluency.

-

Stimulation: The culture medium is replaced with assay buffer, and the cells are stimulated with various concentrations of this compound, a reference agonist, or vehicle control for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Lysis: The stimulation is stopped, and the cells are lysed according to the instructions of the chosen cAMP assay kit.

-

cAMP Quantification: The intracellular cAMP levels are quantified using the selected assay method.

-

Data Analysis: The concentration-response curves are generated, and the efficacy of DMBA is determined relative to the maximal response produced by the reference agonist.

Visualizations

Signaling Pathways and Experimental Workflows

References

An In-depth Technical Guide to 1,3-Dimethylbutylamine (DMBA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-Dimethylbutylamine (DMBA), a synthetic central nervous system stimulant. The document covers the historical context of its emergence, detailed methodologies for its chemical synthesis, and a thorough review of analytical techniques for its detection and quantification. Furthermore, it delves into the current understanding of its pharmacological properties, including its mechanism of action as a monoamine releasing agent with a primary affinity for the norepinephrine transporter. This guide is intended to serve as a critical resource for researchers and professionals in pharmacology, analytical chemistry, and drug development, offering detailed experimental protocols, structured data presentation, and visual representations of key processes to facilitate a deeper understanding of this compound.

Introduction

This compound (DMBA), also known as 4-methyl-2-pentanamine, is a synthetic aliphatic amine structurally related to the stimulant 1,3-dimethylamylamine (DMAA).[1] While its physiological effects were cursorily examined in animal studies in the mid-20th century, DMBA gained notoriety in the early 21st century as an unapproved ingredient in dietary and pre-workout supplements.[2] Often misleadingly marketed as a natural constituent of Pouchong tea, scientific investigations have largely refuted this claim, indicating a synthetic origin for the DMBA found in commercial products.[3] Its status as an adulterant in dietary supplements has led to regulatory action by agencies such as the U.S. Food and Drug Administration (FDA).[4] This guide provides a detailed technical examination of DMBA, from its synthesis to its biological activity.

History and Discovery

The definitive first synthesis of this compound is not well-documented in publicly available literature. However, early pharmacological studies on a series of aliphatic amines in the 1940s by researchers such as K. K. Chen and his colleagues provide the first evidence of scientific investigation into its physiological effects. These studies explored the pressor (blood pressure increasing) effects of various amines in animal models, laying the groundwork for understanding the stimulant properties of this class of compounds. The re-emergence of DMBA in the 2010s as an ingredient in dietary supplements brought the compound to the forefront of regulatory and scientific scrutiny.

Chemical Synthesis

The synthesis of this compound is primarily achieved through two well-established organic chemistry reactions: the Leuckart reaction and reductive amination. Both methods utilize 4-methyl-2-pentanone as the starting ketone.

Leuckart Reaction

The Leuckart reaction is a classic method for the reductive amination of ketones and aldehydes, using ammonium formate or formamide as both the nitrogen source and the reducing agent.[5]

Reaction Scheme:

Figure 1: Leuckart Reaction for DMBA Synthesis.

Experimental Protocol: Leuckart Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a heating mantle, combine 4-methyl-2-pentanone (1.0 equivalent) with an excess of ammonium formate (2.0-3.0 equivalents).

-

Heating: Heat the reaction mixture to a temperature of 160-170°C. The reaction is typically carried out for several hours (e.g., 6-12 hours) until completion, which can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: After cooling, the intermediate formyl derivative is hydrolyzed to the free amine. This is achieved by adding a strong acid, such as concentrated hydrochloric acid, and refluxing the mixture for an additional 4-8 hours.

-

Work-up: The reaction mixture is cooled and made alkaline by the addition of a strong base (e.g., 20% NaOH solution) to liberate the free amine.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent such as diethyl ether or dichloromethane.

-

Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude amine can be further purified by distillation.

Reductive Amination

Reductive amination is a more modern and often higher-yielding method for the synthesis of amines from carbonyl compounds. It involves the formation of an imine intermediate, which is then reduced to the corresponding amine.

Reaction Scheme:

Figure 2: Reductive Amination for DMBA Synthesis.

Experimental Protocol: Reductive Amination of 4-Methyl-2-pentanone

-

Imine Formation: In a suitable solvent (e.g., methanol), dissolve 4-methyl-2-pentanone (1.0 equivalent) and a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol). The reaction is typically stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: To the solution containing the in-situ formed imine, add a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a common choice as it selectively reduces the imine in the presence of the ketone. The reducing agent is added portion-wise at 0°C, and the reaction is then allowed to warm to room temperature and stirred for 12-24 hours.

-

Quenching and Work-up: The reaction is carefully quenched by the addition of an acid (e.g., dilute HCl) to destroy any excess reducing agent. The mixture is then made basic with a strong base (e.g., NaOH) to liberate the free amine.

-

Extraction and Purification: The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The final product is purified by distillation.

Analytical Methodologies

The identification and quantification of DMBA in complex matrices such as dietary supplements and biological fluids require sensitive and specific analytical methods.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a rapid and cost-effective screening method for the presence of DMBA.[6]

Experimental Protocol: HPTLC Screening for DMBA

-

Sample Preparation: Extract the sample (e.g., powdered supplement) with a suitable solvent such as methanol.

-

Chromatography:

-

Stationary Phase: HPTLC silica gel 60 F₂₅₄ plates.

-

Mobile Phase: A mixture of ethyl acetate, methanol, and ammonia.

-

Application: Apply the sample and a DMBA standard solution to the plate.

-

Development: Develop the plate in a saturated chromatographic chamber.

-

-

Detection: After drying, visualize the spots under UV light (254 nm) and by spraying with a suitable visualization reagent (e.g., ninhydrin solution) followed by heating. The retention factor (Rf) of the spot in the sample is compared to that of the standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the confirmation and quantification of DMBA. Chiral GC-MS can be used to determine the enantiomeric ratio of DMBA, which is crucial for distinguishing between synthetic (racemic) and potential natural sources.[6]

Experimental Protocol: Chiral GC-MS Analysis of DMBA

-

Sample Preparation and Derivatization:

-

Extract DMBA from the sample matrix using an appropriate solvent.

-

To enable chiral separation and improve chromatographic properties, derivatize the amine with a chiral derivatizing agent, such as N-(trifluoroacetyl)-L-prolyl chloride (l-TPC), to form diastereomers.

-

-

Chromatography:

-

Column: A chiral capillary column (e.g., Chirasil-Val).

-

Carrier Gas: Helium.

-

Temperature Program: A programmed temperature gradient to ensure separation of the diastereomers.

-

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI).

-

Detection: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification.

-

Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QToF-MS)

UHPLC-QToF-MS offers high resolution and mass accuracy, making it an excellent tool for the sensitive and specific quantification of DMBA in complex matrices.[6]

Experimental Protocol: UHPLC-QToF-MS Quantification of DMBA

-

Sample Preparation:

-

Perform a liquid-liquid or solid-phase extraction to isolate DMBA from the sample.

-

Prepare a calibration curve using a certified DMBA standard.

-

-

Chromatography:

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile and water, both containing a modifier such as formic acid.

-

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Detection: High-resolution mass spectrometry to accurately measure the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.

-

Pharmacology

Mechanism of Action

This compound acts as a central nervous system stimulant.[3] Its primary mechanism of action is believed to be the release of monoamine neurotransmitters, particularly norepinephrine, from presynaptic nerve terminals.[7] This is achieved by interacting with and reversing the direction of monoamine transporters.[7]

Signaling Pathway:

Figure 3: Proposed Mechanism of Action of DMBA.

Unlike amphetamine, DMBA does not appear to significantly interact with the dopamine transporter (DAT).[8][9] It is also not an agonist of the trace amine-associated receptor 1 (TAAR1).[1] The primary pharmacological effects of DMBA are therefore likely mediated through its action on the norepinephrine transporter.

Pharmacological Effects

The inhibition of norepinephrine reuptake and promotion of its release leads to increased levels of norepinephrine in the synaptic cleft. This results in heightened sympathetic nervous system activity, manifesting as:

-

Increased heart rate and blood pressure[10]

-

Vasoconstriction[10]

-

Central nervous system stimulation, leading to increased alertness and focus

Due to the lack of controlled human studies, the full spectrum of its pharmacological effects and its safety profile remain poorly understood.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-Methyl-2-pentanamine | [4] |

| CAS Number | 108-09-8 | [4] |

| Molecular Formula | C₆H₁₅N | [4] |

| Molar Mass | 101.19 g/mol | [4] |

| Boiling Point | 108-110 °C | [11] |

| Density | 0.717 g/mL at 25°C | [11] |

Table 2: Reported Concentrations of DMBA in Dietary Supplements

| Supplement Type | Concentration Range (mg per serving/day) | Reference |

| Pre-workout/Weight-loss | 0.1 to 214 mg per daily dose | [6] |

Conclusion

This compound is a synthetic stimulant with a clear mechanism of action primarily involving the norepinephrine transporter. While its synthesis and analytical detection are well-established within the scientific community, its pharmacological effects and safety in humans have not been rigorously studied. The presence of DMBA in dietary supplements as an undeclared and unapproved ingredient poses a significant public health concern. This technical guide provides a foundational understanding of DMBA for researchers and professionals, highlighting the need for further investigation into its long-term effects and the importance of stringent quality control in the dietary supplement industry.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 4-Methyl-2-pentanone synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Pentanamine, 4-methyl- [webbook.nist.gov]

- 5. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 6. Identification and quantification of this compound (DMBA) from Camellia sinensis tea leaves and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Monoamine releasing agent - Wikipedia [en.wikipedia.org]

- 8. The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1,3-DMBA: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 11. chembk.com [chembk.com]

An In-depth Technical Guide to the Solubility and Stability of 1,3-Dimethylbutylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethylbutylamine hydrochloride (DMBA HCl), also known as 4-methyl-2-pentanamine hydrochloride, is a synthetic stimulant structurally related to methylhexanamine.[1] It has been identified in some dietary supplements, leading to regulatory scrutiny.[1][2] As an analytical reference standard and a compound of interest in forensic and toxicological studies, a thorough understanding of its physicochemical properties, particularly solubility and stability, is crucial for accurate research and development.[3] This technical guide provides a comprehensive overview of the available data on the solubility and stability of DMBA HCl, along with detailed experimental protocols for their determination.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C6H15N • HCl | [3] |

| Formula Weight | 137.7 g/mol | [3] |

| Appearance | Crystalline solid | [3] |

| CAS Number | 71776-70-0 | [3] |

Solubility Profile

The hydrochloride salt form of this compound is utilized to enhance its solubility and stability.[4] As an amine hydrochloride, its solubility in aqueous solutions is expected to be pH-dependent, with increased solubility at lower pH values where the amine group is fully protonated.[5]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound hydrochloride in various solvents.

| Solvent | Concentration | Temperature | Method |

| Dimethylformamide (DMF) | 20 mg/mL | Not Specified | Not Specified |

| Dimethyl sulfoxide (DMSO) | 20 mg/mL | Not Specified | Not Specified |

| Ethanol | 30 mg/mL | Not Specified | Not Specified |

| Phosphate-Buffered Saline (PBS), pH 7.2 | 10 mg/mL | Not Specified | Not Specified |

Data sourced from Cayman Chemical product information sheet.[3]

Stability Profile

The stability of a compound is a critical factor for its storage, handling, and use in experimental settings. Stability studies are essential to ensure the integrity of the compound over time and under various environmental conditions.

General Stability

| Condition | Stability | Storage Temperature |

| Long-term Storage | ≥ 5 years | -20°C |

Data sourced from Cayman Chemical product information sheet.[3]

Experimental Protocols

Detailed methodologies for determining the solubility and stability of a compound are crucial for obtaining reliable and reproducible data. The following sections outline standard experimental protocols that can be applied to this compound hydrochloride.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.[6]

Objective: To determine the equilibrium solubility of this compound hydrochloride in a specific solvent.

Materials:

-

This compound hydrochloride

-

Solvent of interest (e.g., water, PBS at various pH values, ethanol)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Procedure:

-

Add an excess amount of this compound hydrochloride to a glass vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure a saturated solution.

-

Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

After equilibration, visually inspect the samples to confirm the presence of excess solid.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound hydrochloride in the diluted sample using a validated HPLC method.

Stability Testing Protocols

Forced degradation studies are necessary to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[7]

Objective: To evaluate the stability of this compound hydrochloride in aqueous solutions at different pH values.

Procedure:

-

Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., water or methanol).

-

Prepare a series of aqueous buffer solutions covering a range of pH values (e.g., pH 2, 4, 7, 9, and 12).

-

Spike the stock solution into each buffer to a final concentration suitable for analysis.

-

Divide each solution into two sets of vials. One set is stored at the desired test temperature (e.g., 40°C or 60°C), and the other set is stored at a control temperature (e.g., 4°C) in the dark.

-

At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw aliquots from each vial.

-

Analyze the samples using a stability-indicating HPLC method to determine the remaining concentration of this compound hydrochloride and to detect the formation of any degradation products.

Objective: To assess the stability of this compound hydrochloride in the solid state and in solution when exposed to elevated temperatures.

Procedure:

-

For solid-state testing, place a known amount of this compound hydrochloride in open and closed glass vials.

-

For solution-state testing, prepare a solution of the compound in a relevant solvent.

-

Expose the samples to a high temperature (e.g., 60°C, 80°C) in a calibrated oven.

-

Include control samples stored at a lower temperature (e.g., 4°C) in the dark.

-

At predetermined time intervals, analyze the samples for degradation using a stability-indicating HPLC method.

Objective: To determine the light sensitivity of this compound hydrochloride. The protocol should follow the ICH Q1B guidelines.[8]

Procedure:

-

Expose solid this compound hydrochloride and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8][9]

-

A control sample should be wrapped in aluminum foil to protect it from light while being kept under the same temperature and humidity conditions.

-

The exposure can be conducted in a photostability chamber.

-

After the exposure period, analyze both the exposed and control samples by a stability-indicating HPLC method to quantify any degradation.

Visualizations

The following diagrams illustrate the experimental workflows for determining the solubility and stability of this compound hydrochloride.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. cannonbol.com [cannonbol.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Buy this compound-d6 Hydrochloride [smolecule.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. ema.europa.eu [ema.europa.eu]

- 9. rdlaboratories.com [rdlaboratories.com]

Potential Pharmacological Targets of 1,3-Dimethylbutylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dimethylbutylamine (DMBA), a synthetic stimulant structurally analogous to 1,3-dimethylamylamine (DMAA), has been identified as an unapproved ingredient in various dietary supplements.[1][2][3][4][5] Despite its prevalence in commercial products, comprehensive pharmacological data on DMBA remains limited. This technical guide synthesizes the current understanding of DMBA's potential pharmacological targets, focusing on its interactions with key monoamine transporters and receptors. The primary molecular target identified for DMBA is the norepinephrine transporter (NET), where it functions as an inhibitor. Conversely, available evidence suggests a lack of significant interaction with the dopamine transporter (DAT) and the trace amine-associated receptor 1 (TAAR1).[2] This document provides a detailed overview of these interactions, presents relevant (though limited) quantitative data, and outlines standard experimental protocols for the further pharmacological characterization of this compound. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the study of novel psychoactive substances and their mechanisms of action.

Introduction

This compound (DMBA), also known as 4-amino-2-methylpentane, is a synthetic aliphatic amine that has garnered attention due to its presence in dietary supplements marketed for athletic performance and weight loss.[1][3][6] Structurally, it is a close analog of the banned stimulant 1,3-dimethylamylamine (DMAA).[1][3] The health effects of DMBA in humans have not been formally studied, and its safety profile remains unknown.[1][2] Understanding the pharmacological targets of DMBA is crucial for elucidating its physiological effects and potential toxicological risks. This guide provides a technical overview of the known and potential molecular targets of DMBA.

Primary Pharmacological Target: Norepinephrine Transporter (NET)

The principal mechanism of action for DMBA appears to be the inhibition of the norepinephrine transporter (NET).[3] The NET is a presynaptic membrane protein responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling.[7][8] Inhibition of NET leads to increased extracellular concentrations of norepinephrine, resulting in sympathomimetic effects such as increased heart rate, blood pressure, and alertness.[7]

Interaction with Norepinephrine Transporter (NET)

-

Mechanism: DMBA acts as an inhibitor of the norepinephrine transporter.[3]

-

Effect: By blocking the reuptake of norepinephrine, DMBA potentiates noradrenergic signaling.

Investigated Non-Targets

Dopamine Transporter (DAT)

In vitro studies have indicated that DMBA does not significantly interact with the dopamine transporter (DAT).[9] The DAT is crucial for regulating dopamine levels in the synapse, and its modulation is a key mechanism for many psychostimulants. The lack of significant DAT inhibition by DMBA suggests that its stimulant effects are primarily mediated by its actions on the noradrenergic system.

Trace Amine-Associated Receptor 1 (TAAR1)

DMBA has been shown to not be an agonist of the human or rodent trace amine-associated receptor 1 (TAAR1).[2] TAAR1 is a G-protein coupled receptor that can modulate monoaminergic systems and is a target for various amphetamine-like compounds. The absence of TAAR1 agonism further distinguishes DMBA's pharmacological profile from that of other stimulants.

Data Presentation: Pharmacological Profile of this compound

The following table summarizes the known interactions of DMBA with its potential pharmacological targets. Due to the limited research on this compound, specific quantitative values are largely unavailable.

| Target | Interaction | Quantitative Data (IC50/Ki) | Reference(s) |

| Norepinephrine Transporter (NET) | Inhibition | Not Available | [3] |

| Dopamine Transporter (DAT) | No Significant Interaction | Not Available | [9] |

| Trace Amine-Associated Receptor 1 (TAAR1) | Not an Agonist | Not Available | [2] |

Experimental Protocols

The following sections detail standardized experimental methodologies that can be employed to quantitatively assess the interaction of this compound with its potential pharmacological targets.

Norepinephrine Transporter (NET) Inhibition Assay

A common method to determine the inhibitory potency of a compound on NET is through a radiolabeled norepinephrine uptake assay in cells endogenously or heterologously expressing the transporter.

Objective: To determine the IC50 value of DMBA for the inhibition of norepinephrine uptake via NET.

Materials:

-

Cell line expressing human NET (e.g., SK-N-BE(2)C cells)

-

[³H]-Norepinephrine

-

Krebs-Ringer-HEPES (KRH) buffer

-

Desipramine (as a positive control inhibitor)

-

This compound (test compound)

-

Scintillation counter and vials

Protocol:

-

Culture NET-expressing cells to confluency in appropriate multi-well plates.

-

Prepare serial dilutions of DMBA and the positive control (desipramine) in KRH buffer.

-

Wash the cells with KRH buffer.

-

Pre-incubate the cells with varying concentrations of DMBA or control compounds for a specified time (e.g., 10-20 minutes) at 37°C.

-

Initiate norepinephrine uptake by adding a fixed concentration of [³H]-Norepinephrine to each well.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for uptake.

-

Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Non-specific uptake is determined in the presence of a high concentration of a known NET inhibitor (e.g., desipramine).

-

Calculate the percentage of inhibition for each DMBA concentration and determine the IC50 value using non-linear regression analysis.

Dopamine Transporter (DAT) Inhibition Assay

A similar uptake assay can be used to confirm the lack of activity of DMBA at the dopamine transporter.

Objective: To assess the inhibitory effect of DMBA on dopamine uptake via DAT.

Materials:

-

Cell line expressing human DAT (e.g., HEK293 cells)

-

[³H]-Dopamine

-

Assay buffer

-

GBR 12909 or cocaine (as a positive control inhibitor)

-

This compound (test compound)

-

Scintillation counter and vials

Protocol:

-

Follow a similar procedure as the NET inhibition assay, substituting DAT-expressing cells and [³H]-Dopamine.

-

Use a known DAT inhibitor like GBR 12909 as a positive control.

-

Measure the uptake of [³H]-Dopamine in the presence of varying concentrations of DMBA.

-

Calculate the percentage of inhibition to determine if DMBA has any effect on DAT activity.

Trace Amine-Associated Receptor 1 (TAAR1) Functional Assay

TAAR1 is a Gs-coupled receptor, and its activation leads to an increase in intracellular cyclic AMP (cAMP). Therefore, a cAMP accumulation assay is a standard method to measure agonist activity.

Objective: To determine if DMBA acts as an agonist at TAAR1 by measuring cAMP production.

Materials:

-

Cell line expressing human TAAR1 (e.g., HEK293 or CHO cells)

-

cAMP assay kit (e.g., HTRF, ELISA, or BRET-based)

-

Phenethylamine or a known TAAR1 agonist (as a positive control)

-

This compound (test compound)

-

Cell culture medium with a phosphodiesterase inhibitor (e.g., IBMX)

Protocol:

-

Plate TAAR1-expressing cells in a suitable multi-well format.

-

Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Add varying concentrations of DMBA or a known TAAR1 agonist to the cells.

-

Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for receptor activation and cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

-

Generate a dose-response curve and calculate the EC50 value for any observed agonist activity.

Visualizations

Signaling Pathway of Norepinephrine Transporter Inhibition by DMBA

Caption: Inhibition of the Norepinephrine Transporter (NET) by 1,3-DMBA.

Experimental Workflow for NET Inhibition Assay

Caption: Workflow for determining NET inhibition by 1,3-DMBA.

Logical Relationship of DMBA and its Investigated Targets

Caption: Relationship between 1,3-DMBA and its key molecular targets.

Conclusion and Future Directions

The available evidence strongly suggests that the primary pharmacological target of this compound is the norepinephrine transporter. Its mechanism of action as a NET inhibitor is consistent with the stimulant properties attributed to it. Importantly, DMBA appears to have a distinct pharmacological profile from many other psychostimulants due to its lack of significant interaction with the dopamine transporter and TAAR1.

A significant gap in the current knowledge is the absence of robust quantitative pharmacological data, such as binding affinities and inhibitory potencies. Future research should prioritize the determination of these values to allow for a more precise characterization of DMBA's potency and selectivity. Furthermore, comprehensive in vivo studies are necessary to understand the full physiological and toxicological consequences of DMBA exposure. The experimental protocols outlined in this guide provide a framework for conducting such essential research. A thorough understanding of the pharmacological targets of DMBA is imperative for assessing its potential risks to public health.

References

- 1. cannonbol.com [cannonbol.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A synthetic stimulant never tested in humans, this compound (DMBA), is identified in multiple dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mice lacking the norepinephrine transporter are supersensitive to psychostimulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Reality: A Technical Review on the Purported Natural Occurrence of 1,3-Dimethylbutylamine (DMBA)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,3-Dimethylbutylamine (DMBA), a central nervous system stimulant, has been marketed in dietary supplements with claims of natural origin, most notably from Pouchong tea (Camellia sinensis). This assertion has significant regulatory and safety implications. This technical guide provides an in-depth review of the scientific evidence concerning the natural occurrence of DMBA. Through a comprehensive analysis of peer-reviewed studies, this document establishes that there is no credible scientific evidence to support the claim that DMBA is a natural constituent of Pouchong tea or any other plant. In contrast, extensive analytical testing has repeatedly failed to detect DMBA in authentic tea samples, while consistently identifying it in synthetic, racemic forms within dietary supplements.

Introduction: The Controversy of a "Natural" Stimulant

This compound (DMBA), also known as AMP Citrate, is structurally similar to the banned stimulant 1,3-dimethylamylamine (DMAA).[1] Following the prohibition of DMAA, DMBA emerged in dietary supplements, often marketed for weight loss, enhanced athletic performance, and cognitive function.[2] To navigate regulatory frameworks that favor natural ingredients, some manufacturers have claimed that DMBA is extracted from plants, particularly Pouchong tea.[3][4] This guide scrutinizes these claims by examining the available analytical evidence.

Quantitative Analysis: Absence in Nature, Presence in Supplements

Independent laboratory analyses have consistently failed to detect DMBA in a variety of authentic tea samples. Conversely, the same analytical methods have readily identified and quantified DMBA in numerous commercially available dietary supplements. The quantities found in these supplements are often substantial and inconsistent with trace amounts expected from a natural extract.[5][6]

A pivotal study developed and validated three independent analytical methods—High-Performance Thin-Layer Chromatography (HPTLC), chiral Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QToF-MS)—to investigate these claims.[3][7] The findings are summarized below.

Table 1: Quantitative Findings of DMBA in Tea Samples and Dietary Supplements

| Sample Type | Number of Samples Tested | DMBA Detection Status | Concentration Range per Serving/Dose | Chirality | Reference |

| Authentic & Commercial Tea Leaves (Camellia sinensis - including Pouchong, green, black, oolong) | 25 | Not Detected | N/A | N/A | [3][7] |

| Dietary Supplements Listing DMBA or similar | 13 | Detected in 11 samples | 0.1 to 214 mg | Racemic | [3][7] |

| Dietary Supplements Listing DMBA or similar | 14 | Detected in 12 samples | 13 to 120 mg | Not specified | [2][4] |

The consistent finding of DMBA in racemic form (an equal mixture of stereoisomers) in supplements is a strong indicator of synthetic origin, as biosynthetic pathways in plants typically produce specific stereoisomers.[7]

Experimental Protocols for DMBA Detection

The definitive identification and quantification of DMBA require sophisticated analytical techniques capable of high sensitivity and specificity. The following methodologies have been successfully employed to test for DMBA in complex matrices like plant materials and supplement powders.

Sample Preparation and Extraction (General Protocol)

A standardized extraction method is crucial for isolating DMBA from complex sample matrices.

-

Sample Homogenization : The contents of capsules or a measured amount of powdered supplement/dried tea leaves are homogenized.

-

Solvent Extraction : One gram of the homogenized sample is extracted with 20 mL of a 50:50 methanol:water solution.[4]

-

Mechanical Agitation : The mixture is shaken for 20 minutes, followed by sonication for another 20 minutes to ensure complete extraction.[4]

-

Centrifugation : The resulting mixture is centrifuged at approximately 5500 x g for 20 minutes to pellet solid debris.[4]

-

Filtration : The supernatant is carefully collected and filtered through a 0.45 µm syringe filter (e.g., PVDF) to remove any remaining particulates.[4]

-

Dilution : The clarified extract is serially diluted for analysis to fall within the linear range of the instrument.[4]

Analytical Methodology: UHPLC-QToF-MS

Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry is a powerful technique for the unambiguous identification and quantification of DMBA.

-

Chromatography System : UHPLC system for high-resolution separation.

-

Mass Spectrometer : QToF mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[4]

-

Identification : The presence of DMBA is confirmed by comparing the retention time and the high-resolution mass spectra (both MS and MS/MS) of the sample peak to that of a certified reference standard.[3][4] The precursor ion for DMBA is observed at m/z 102.1283, with a key product ion at m/z 85.1017.[4]

-

Quantification : A validated UHPLC-QToF-MS method is used for the precise quantification of DMBA in the samples.[3][8]

Chirality Analysis: Chiral GC-MS

To determine if the detected DMBA is of natural or synthetic origin, its stereoisomeric composition is analyzed using chiral Gas Chromatography-Mass Spectrometry.

-

Derivatization : The sample extract may require derivatization to improve volatility and chromatographic separation.

-

Column : A chiral GC column capable of separating the enantiomers of DMBA.

-

Detection : Mass spectrometry is used for detection and confirmation.

-